Dehydrolithocholic acid

Content Navigation

Researchers using lithocholic acid (LCA) face extra synthetic oxidation steps and inconsistent biological activity due to variable CYP3A4 metabolism. Dehydrolithocholic acid (3-oxoLCA) eliminates these bottlenecks.

- Direct C3 ketone enables stereoselective reduction/amination without pre-oxidation, saving steps and reagents.

- Consistent RORγt binding (Kd=1.13 µM) and TGR5 activation (EC50=0.27 µM) independent of cellular metabolism.

- High-purity, ready-to-use for in vitro TH17 differentiation assays and bile acid receptor studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

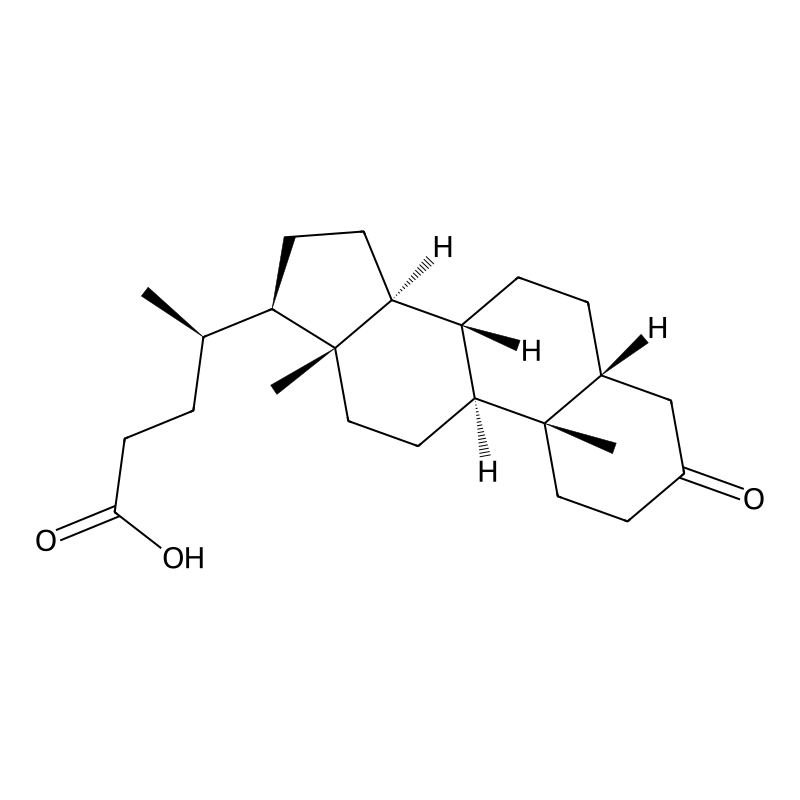

Dehydrolithocholic acid (CAS 1553-56-6), also known as 3-oxo-5β-cholanoic acid or 3-oxoLCA, is a specialized oxidized derivative of lithocholic acid (LCA). Characterized by a reactive ketone group at the C3 position rather than the standard hydroxyl group found in primary and secondary bile acids, this compound serves as a critical intermediate in steroidal synthesis and a potent biological effector. In procurement and material selection, 3-oxoLCA is prioritized for its dual utility: it acts as a streamlined precursor for synthesizing 3-modified bile acid analogs (eliminating the need for preliminary oxidation steps) and functions as a direct, highly potent modulator of specific nuclear and G-protein-coupled receptors, including TGR5 and RORγt.

Attempting to substitute 3-oxoLCA with its more common precursor, lithocholic acid (LCA), introduces significant workflow inefficiencies and experimental variability. In chemical synthesis, LCA possesses a 3-alpha-hydroxyl group that must undergo targeted oxidation to yield the 3-ketone before any subsequent stereoselective reduction (e.g., to iso-LCA) or reductive amination can occur; this adds a synthetic step, increases reagent costs, and risks side reactions . In biological applications, LCA relies on variable cellular metabolism (specifically via CYP3A4) to be converted into 3-oxoLCA to exert specific immunomodulatory effects. Procuring 3-oxoLCA directly bypasses this metabolic bottleneck, ensuring consistent, dose-dependent interaction with targets like RORγt and TGR5 without the confounding variables of cell-specific enzyme expression.

Synthetic Efficiency in Bile Acid Derivatization

For the synthesis of 3-beta-hydroxy (iso-LCA) or 3-amino bile acid derivatives, utilizing 3-oxoLCA directly eliminates the mandatory oxidation step required when starting from LCA. This step reduction prevents the formation of over-oxidation byproducts and streamlines the synthetic route. By starting with the C3 ketone already in place, chemists can proceed directly to stereoselective reduction or reductive amination .

| Evidence Dimension | Synthetic steps to 3-ketone intermediate |

| Target Compound Data | 0 steps (ready for derivatization) |

| Comparator Or Baseline | Lithocholic acid (1 oxidation step required) |

| Quantified Difference | 100% elimination of the initial oxidation phase and associated reagent use |

| Conditions | Standard steroidal modification workflows |

Procuring the 3-oxo derivative directly reduces synthesis time, lowers reagent costs, and improves overall yields for downstream bile acid analogs.

Receptor Binding Affinity for TGR5 Activation

3-oxoLCA demonstrates highly potent agonism of the G protein-coupled bile acid receptor 1 (GP-BAR1/TGR5), achieving an EC50 of 0.27 μM in cell-based reporter assays. This sub-micromolar potency makes it a highly effective and specific activator compared to many bulk primary bile acids, which often require higher concentrations to achieve similar receptor activation.

| Evidence Dimension | TGR5 activation (EC50) |

| Target Compound Data | 0.27 μM |

| Comparator Or Baseline | Standard primary bile acids (typically >1 μM for equivalent activation) |

| Quantified Difference | Sub-micromolar activation threshold |

| Conditions | Cell-based reporter assays |

High potency at TGR5 allows researchers to use lower concentrations in metabolic assays, minimizing off-target cytotoxicity associated with high-dose bile acid application.

Direct Transcriptional Regulation via RORγt Binding

Unlike LCA, which requires metabolic conversion by CYP3A4 to become fully active against specific immune targets, 3-oxoLCA directly binds to the retinoic acid receptor-related orphan receptor γt (RORγt) with a Kd of 1.13 μM. This direct binding physically interacts with the ligand-binding domain to inhibit TH17 cell differentiation, providing a stable and predictable response in vitro .

| Evidence Dimension | Direct RORγt binding affinity (Kd) |

| Target Compound Data | 1.13 μM |

| Comparator Or Baseline | Lithocholic acid (Requires CYP3A4 conversion for equivalent direct binding) |

| Quantified Difference | Direct vs. metabolism-dependent binding |

| Conditions | Recombinant human ligand-binding domain assays |

Utilizing 3-oxoLCA provides reliable, metabolism-independent inhibition of TH17 differentiation, crucial for reproducible immunological assay development.

Solvent Compatibility and Stock Preparation

3-oxoLCA exhibits strong solubility in polar aprotic organic solvents, achieving concentrations of approximately 30 mg/mL in DMF and 15 mg/mL in DMSO. In contrast, its solubility in purely aqueous buffers is highly restricted (e.g., ~0.20 mg/mL in a 1:4 DMF:PBS mixture). This distinct solubility profile dictates that stock solutions must be prepared in organic solvents prior to aqueous dilution to prevent precipitation .

| Evidence Dimension | Maximum solubility |

| Target Compound Data | 30 mg/mL in pure DMF |

| Comparator Or Baseline | ~0.20 mg/mL in 1:4 DMF:PBS |

| Quantified Difference | 150-fold higher solubility in pure DMF vs. aqueous co-solvent mixture |

| Conditions | Standard laboratory temperature and pressure |

Understanding this solubility differential is essential for procurement teams and lab managers to ensure the correct solvents are available for high-concentration stock preparation without material loss.

Streamlined Synthesis of Iso-Lithocholic Acid and 3-Amino Analogs

Because 3-oxoLCA already possesses the electrophilic C3 ketone, it is a highly efficient procurement choice for chemical synthesis workflows targeting 3-beta-hydroxy bile acids (iso-LCA) or 3-amino steroidal derivatives. Using this compound eliminates the need for preliminary oxidation of LCA, directly enabling stereoselective reduction or reductive amination .

Development of TH17-Targeted Immunomodulatory Assays

3-oxoLCA's direct, potent binding to RORγt (Kd = 1.13 μM) makes it a highly suitable reference compound or chemical probe for in vitro assays evaluating TH17 cell differentiation. It provides consistent, metabolism-independent results, unlike LCA which relies on variable CYP3A4 expression in the assay system .

TGR5 Agonist Screening in Metabolic Disease Models

With an EC50 of 0.27 μM for TGR5, 3-oxoLCA serves as a highly potent positive control or baseline agonist in cell-based reporter assays. Its use allows researchers to study bile acid-mediated metabolic pathways at sub-micromolar concentrations, reducing the risk of generalized bile acid toxicity in sensitive cell lines .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Wikipedia

Use Classification

Explore Compound Types